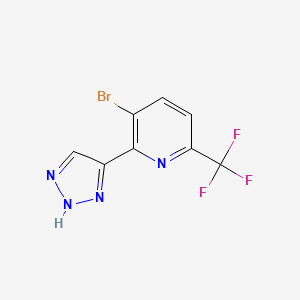
3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromo group, a triazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, often involving azides and alkynes.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the triazole or pyridine rings.
Reduction: Reduction reactions could target the bromo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromo or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other molecular targets, affecting their function. The triazole ring, for example, is known to interact with metal ions and proteins, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
2-(1H-1,2,3-Triazol-4-yl)pyridine: Lacks the bromo and trifluoromethyl groups.
3-Bromo-6-(trifluoromethyl)pyridine: Lacks the triazole ring.
2-(1H-1,2,3-Triazol-4-yl)-6-(trifluoromethyl)pyridine: Lacks the bromo group.
Uniqueness
The presence of both the triazole ring and the trifluoromethyl group in 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
特性
CAS番号 |
1211583-90-2 |
|---|---|
分子式 |
C8H4BrF3N4 |
分子量 |
293.04 g/mol |
IUPAC名 |
3-bromo-2-(2H-triazol-4-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4BrF3N4/c9-4-1-2-6(8(10,11)12)14-7(4)5-3-13-16-15-5/h1-3H,(H,13,15,16) |
InChIキー |
NGSLIDSFHTUDOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)C2=NNN=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


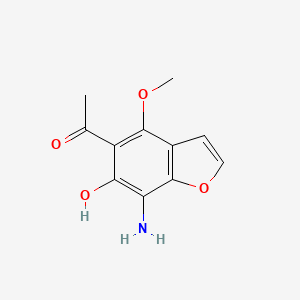
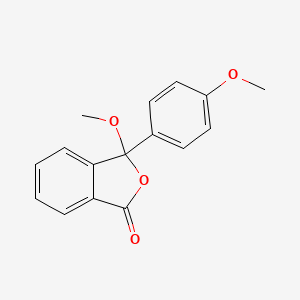

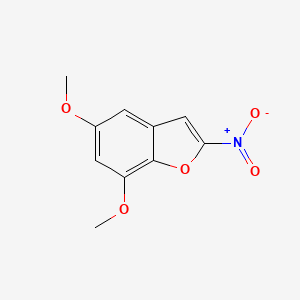
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
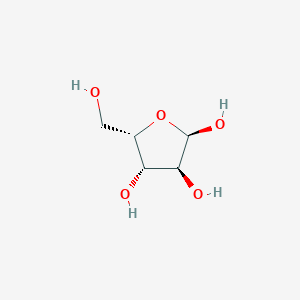
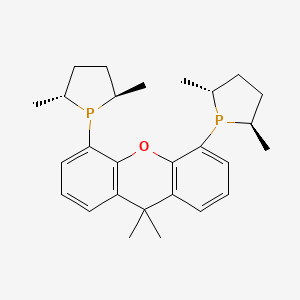


![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)
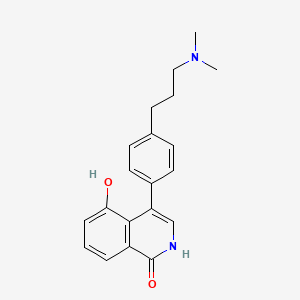
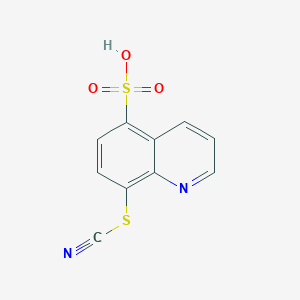

![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
